5-Methylspiro[2.3]hexane-5-carboxylic acid
Description
Properties
IUPAC Name |
5-methylspiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(6(9)10)4-8(5-7)2-3-8/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHXLHJKQJUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methylspiro[2.3]hexane-5-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
- CAS Number : 2384666-57-1
The spirocyclic nature of this compound contributes to its distinct reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways, including:
- Enzyme Inhibition : It has been suggested that the compound can act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
- Receptor Modulation : The structural characteristics allow it to bind to receptors, modifying their activity and influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Some investigations have pointed towards its ability to inhibit cancer cell proliferation, although more extensive studies are needed to confirm these effects.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cells | |
| Anti-inflammatory | Decreased inflammatory markers |
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential as a natural antimicrobial agent.
Case Study: Anticancer Properties
In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in the viability of human cancer cell lines, with IC50 values ranging from 30 to 70 µM. These findings suggest that the compound could be further explored as a lead for anticancer drug development.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapies. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
As research progresses, this compound may emerge as a valuable compound in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro[2.3]hexane Derivatives
The spiro[2.3]hexane scaffold is versatile, with substitutions at the 5-position significantly altering physicochemical and functional properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties of Selected Spiro[2.3]hexane Derivatives
Key Observations
Steric and Electronic Effects: The phenyl substituent in 5-phenylspiro[2.3]hexane-5-carboxylic acid introduces steric bulk and aromaticity, reducing CCS compared to the methyl analog (148.2 vs. 154.3 Ų) due to planar π-system interactions .
Functional Group Impact: The cyano group in 5-cyanospiro[2.3]hexane-5-carboxylic acid introduces a strong dipole moment, enhancing reactivity in nucleophilic addition or cyclization reactions . Fluorine substitution in 5-(2-fluorophenyl) derivatives may improve bioavailability and binding affinity in drug design via halogen bonding .
Commercial Availability :
- 5-Phenylspiro[2.3]hexane-5-carboxylic acid (CAS 1482397-94-3) is marketed as a pharmaceutical intermediate, though stock availability varies .
Preparation Methods
Laboratory-Scale Synthesis
- Laboratory syntheses emphasize controlled esterification and hydrolysis steps to obtain the acid with high purity.
- Reflux times vary depending on catalyst strength and solvent system but typically range from 4 to 12 hours.
- Purification is commonly achieved by recrystallization or chromatographic methods.
Industrial Production
- Industrial methods may employ continuous flow synthesis for esterification and hydrolysis steps to enhance scalability and reproducibility.
- Continuous flow allows precise temperature control and efficient mixing, improving yield and purity.
- Use of heterogeneous acid catalysts can facilitate catalyst recovery and reduce waste.
Reaction Optimization
- Optimization studies show that the choice of catalyst, solvent, and temperature critically affects the esterification yield.
- Hydrolysis conditions must balance reaction rate with minimizing side reactions such as ring opening or over-oxidation.
- Use of protective atmosphere (inert gas) may be required during oxidation steps to prevent decomposition.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Esterification (acid catalyzed) | Methanol, acid catalyst, reflux | Simple, well-established | Requires removal of excess alcohol | 85-95 |
| Acidic Hydrolysis | Dilute HCl, reflux | Mild, selective | Longer reaction time | 80-90 |
| Basic Hydrolysis (Saponification) | NaOH (aq), heat, acid workup | Faster reaction | Requires acidification step | 85-95 |
| Direct Oxidation | KMnO4, CrO3, controlled conditions | Direct conversion | Harsh conditions, side reactions | 70-85 |
| Continuous Flow Synthesis | Flow reactor, acid catalyst, controlled temp | Scalable, reproducible | Requires specialized equipment | >90 |
Q & A
Q. What are the recommended protocols for synthesizing 5-Methylspiro[2.3]hexane-5-carboxylic acid in academic laboratories?
The synthesis typically involves rhodium-catalyzed cyclopropanation of pre-functionalized cyclohexene derivatives. For example, diazo compounds can be reacted with spirocyclic precursors under inert gas (e.g., nitrogen) to form the strained spiro[2.3]hexane core. Key steps include:
- Use of chiral rhodium catalysts (e.g., Rh₂(OAc)₄) for enantioselective cyclopropanation .
- Post-functionalization of the carboxylic acid group via hydrolysis of ester intermediates under mild acidic conditions.
- Reaction optimization using low temperatures (0–5°C) to minimize side reactions like dimerization .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use inert atmosphere techniques (glovebox/Schlenk line) to prevent oxidation. Wear nitrile gloves and eye protection due to potential skin/eye irritation (H315/H319 hazards) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption (critical for spirocyclic stability). Avoid exposure to light, as photochemical rearrangements may occur .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions (e.g., methyl group at C5).
- X-Ray Crystallography : Resolves absolute stereochemistry for enantiopure samples.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₈H₁₂O₂).
- HPLC-PDA : Purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of spirocyclic carboxylic acids?
- Chiral Catalysts : Rhodium complexes with binapthyl ligands induce enantioselectivity during cyclopropanation (up to 90% ee reported) .
- Steric Guidance : Bulky substituents on the diazo precursor bias the transition state, favoring desired stereoisomers.
- Dynamic Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to trap intermediates and enhance diastereomeric ratios .
Q. How can photochemical methods be applied to functionalize derivatives of this compound?
- Radical Reactions : UV irradiation (254 nm) in the presence of radical initiators (e.g., AIBN) enables C–H functionalization at the spirocyclic bridgehead .
- Wolff Rearrangement : Photolysis of diazo derivatives generates ketenes, which undergo [2+2] cycloadditions for ring expansion .
- Safety Note : Conduct reactions in quartz vessels with proper shielding to avoid hazardous byproduct accumulation .
Q. How should researchers address contradictions in reactivity data for spirocyclic carboxylic acids?
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways. For example, unexpected regioselectivity in ester hydrolysis may arise from steric effects rather than electronic factors.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify competing pathways.
- Cross-Validation : Compare results across multiple characterization methods (e.g., NMR kinetics vs. X-ray structural data) .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Rh₂(OAc)₄ with chiral ligands | |
| Temperature | 0–5°C | |
| Solvent | Anhydrous dichloromethane | |
| Purity Assessment | HPLC-PDA (>95%) |
Table 2: Hazard Mitigation Strategies
| Hazard Type | Mitigation Measure | Reference |
|---|---|---|
| Moisture Sensitivity | Storage under N₂ at –20°C | |
| Photochemical Reactivity | Amber glassware/UV shielding | |
| Skin/Eye Irritation | PPE (gloves, goggles) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
